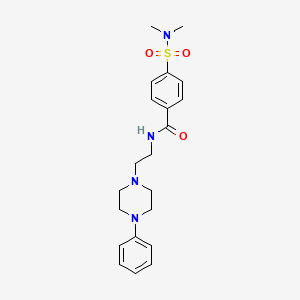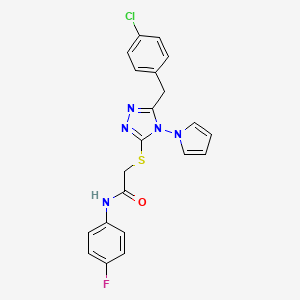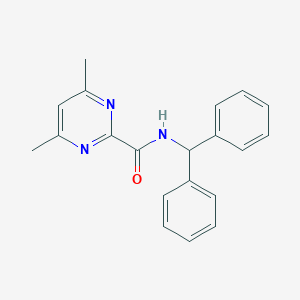![molecular formula C27H31ClN4O4S2 B2491871 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1321813-28-8](/img/structure/B2491871.png)
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the modification of known molecules to introduce new functional groups or to alter the molecular scaffold to achieve desired pharmacological activities. For example, Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives from metoclopramide, examining their gastrointestinal prokinetic activities (Sakaguchi et al., 1992). Similarly, Lynch et al. (2006) prepared compounds based on thiazole and thiazoline by coupling with acid chlorides, highlighting the importance of structural modifications for achieving biological effects (Lynch et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The modifications in the benzamide scaffold, as seen in the works of Ravinaik et al. (2021), where various benzamide derivatives were synthesized and evaluated for anticancer activity, show the significance of molecular structure in determining the compounds' interaction with biological targets (Ravinaik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Prakash et al. (1991) synthesized a mustard derivative that alkylates DNA exclusively in the minor groove, demonstrating the specific chemical reactivity based on structural features (Prakash et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the compound's formulation and bioavailability. The work of Vellaiswamy and Ramaswamy (2017) on Co(II) complexes with related structures highlights the relevance of physical properties in the design of compounds with potential anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Wissenschaftliche Forschungsanwendungen
Biological Activity
The synthesized derivatives of similar complex molecules have shown varied biological activities. For example, novel benzothiazole derivatives were synthesized and exhibited antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Badne et al., 2011).
Pharmacological Applications
Additionally, synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, based on structural modifications of metoclopramide, have been evaluated for their gastrointestinal prokinetic and antiemetic activities, suggesting potential applications in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Anti-inflammatory and NSAID Development
Research into N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline has led to the identification of compounds with anti-inflammatory activity. These derivatives, specifically the hydrochloride salts of certain compounds, have shown efficacy in reducing inflammation without adversely affecting myocardial function, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).
Anticancer Research
Further applications include the design and synthesis of N-substituted phenylbenzamides with anticancer activities. These compounds were evaluated against various cancer cell lines, demonstrating significant anticancer potential and highlighting the therapeutic applications of such derivatives in oncology (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPFLUCHJHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)



![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)
